2,3-Pyrazinedicarbonitrile, 5-amino-6-[(2,3-dihydro-3-hydroxy-2-oxo-1H-indol-3-yl)amino]-
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Overview
Description
2,3-Pyrazinedicarbonitrile, 5-amino-6-[(2,3-dihydro-3-hydroxy-2-oxo-1H-indol-3-yl)amino]- is a complex organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of both pyrazine and indole moieties, making it a unique and versatile molecule. Pyrazine derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Pyrazinedicarbonitrile, 5-amino-6-[(2,3-dihydro-3-hydroxy-2-oxo-1H-indol-3-yl)amino]- typically involves multiple steps. One common method includes the reaction of 2,3-pyrazinedicarbonitrile with an appropriate indole derivative under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,3-Pyrazinedicarbonitrile, 5-amino-6-[(2,3-dihydro-3-hydroxy-2-oxo-1H-indol-3-yl)amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2,3-Pyrazinedicarbonitrile, 5-amino-6-[(2,3-dihydro-3-hydroxy-2-oxo-1H-indol-3-yl)amino]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Pyrazinedicarbonitrile, 5-amino-6-[(2,3-dihydro-3-hydroxy-2-oxo-1H-indol-3-yl)amino]- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,3-Pyrazinedicarbonitrile: A simpler pyrazine derivative with similar chemical properties.
Indole Derivatives: Compounds containing the indole moiety, known for their biological activities.
Pyrazine Derivatives: A broad class of compounds with diverse biological and chemical properties.
Uniqueness
What sets 2,3-Pyrazinedicarbonitrile, 5-amino-6-[(2,3-dihydro-3-hydroxy-2-oxo-1H-indol-3-yl)amino]- apart is its unique combination of pyrazine and indole moieties, which confer a distinct set of chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research .
Properties
CAS No. |
52197-20-3 |
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Molecular Formula |
C14H9N7O2 |
Molecular Weight |
307.27 g/mol |
IUPAC Name |
5-amino-6-[(3-hydroxy-2-oxo-1H-indol-3-yl)amino]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C14H9N7O2/c15-5-9-10(6-16)19-12(11(17)18-9)21-14(23)7-3-1-2-4-8(7)20-13(14)22/h1-4,23H,(H2,17,18)(H,19,21)(H,20,22) |
InChI Key |
KNBWUTAIODDJTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(NC3=NC(=C(N=C3N)C#N)C#N)O |
Origin of Product |
United States |
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